Steroidal progesterone. Non-ethinylated progestin structurally related to testosterone. Anti-androgenic and antiproliferative effects in vitro.
Dienogest is a synthetic progestin and progesterone receptor (PR) agonist (EC50s = 3.4-10.5 nM in transactivation assays). It is selective for PR over estrogen receptor α (ERα) and ERβ, as well as glucocorticoid and mineralocorticoid receptors (EC50s = >3,000 nM for all), as well as sex hormone-binding globulin (SHBG) and cortisol-binding globulin (CBG; IC50s = 900-950 and 7,970 nM, respectively, in radioligand binding assays). It also inhibits dihydrotestosterone-induced transactivation of the androgen receptor (EC50s = 420.6-775 nM). Dienogest (0.1, 0.3, and 1 mg/kg per day for 21 days, p.o.) reduces lesion formation in a rat model of endometriosis. It reduces 17β-estradiol benzoate-dependent tumor growth in an MCF-7 ovariectomized mouse xenograft model when administered at doses of 0.1 and 1 mg/kg per day for 28 days. Formulations containing dienogest in combination with estradiol valerate have been used as contraceptives.
Dienogest is an orally-active, semisynthetic, fourth generation, nonethinylated progestogen with antiproliferative, antiandrogenic, anti-inflammatory and antiangiogenic activities that is used in hormone therapy and as a female contraceptive. Upon oral administration, dienogest binds intracellular progesterone receptors which then translocate to the nucleus where the drug-receptor complex interacts with progesterone response elements, thus altering the expression of target genes. Dienogest reduces the production of estradiol, prevents ovulation and alters the cervical mucus and endometrium. In addition, dienogest appears to suppress the expression of cell cycle regulator cyclin D1. Altogether, this may prevent the growth of endometrial epithelial cells and may reduce symptoms associated with leiomyoma.
Dienogest is a steroid hormone that is 17beta-hydroxy-3-oxoestra-4,9-diene substituted at position 17 by a cyanomethyl group. Used as an oral contraceptive. It has a role as a synthetic oral contraceptive, a progesterone receptor agonist and a progestin. It is a 17beta-hydroxy steroid, a 3-oxo-Delta steroid, a steroid hormone and an aliphatic nitrile. It derives from a hydride of an estrane.
Dienogest is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone. It is a derivative of 19-nortestosterone and has antiandrogenic properties. It is primarily used as a contraceptive in combination with ethinylestradiol, or in other combination form pills approved in United States and Europe however it is not available in the US by itself. In Europe, Australia, Malaysia, Singapore and Japan, dienogest single therapy is an approved treatment for endometriosis to alleviate painful symptoms of endometriosis and reduce endometriotic lesions. Dienogest is commonly marketed as Visanne, Natazia and Qlaira.